

Molecular structure and IUPAC name of "2,2'-Diamino-4,4'-bithiazole"

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Compound of Interest

Compound Name: 2,2'-Diamino-4,4'-bithiazole

Cat. No.: B1206011

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An In-depth Technical Guide to 2,2'-Diamino-4,4'-bithiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and characterization of **2,2'-Diamino-4,4'-bithiazole**. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

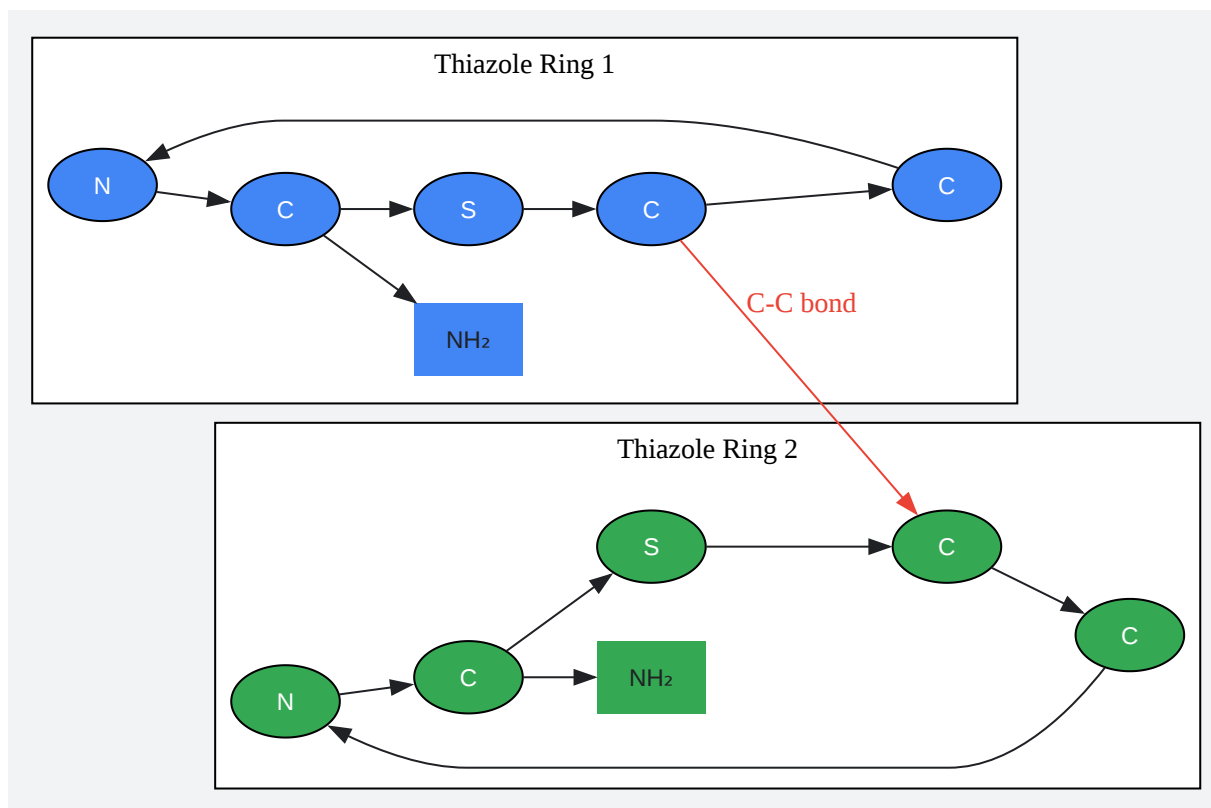
Chemical Identity and Properties

2,2'-Diamino-4,4'-bithiazole is a heterocyclic organic compound featuring two thiazole rings linked at their 4th positions, with amino groups attached at the 2nd position of each ring. Its chemical and physical properties are summarized in the table below.

Property	Value	References
IUPAC Name	4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine	[1]
Synonyms	[4,4'-Bithiazole]-2,2'-diamine, 2,2'-Diamino-4,4'-bis(1,3-thiazole)	[2][3]
CAS Number	58139-59-6	[1][4][5]
Molecular Formula	C ₆ H ₆ N ₄ S ₂	[1][4][5]
Molecular Weight	198.27 g/mol	[5][6]
Appearance	White to light yellow or light orange powder/crystal	[1][4][5]
Melting Point	237-240 °C (decomposition)	[3][5]
Solubility	Soluble in DMSO and DMF; insoluble in water	
pKa (Predicted)	2.84 ± 0.10	[4][5]

Molecular Structure

The molecular structure of **2,2'-Diamino-4,4'-bithiazole** consists of two interconnected thiazole rings. This planar molecule is of significant interest in coordination chemistry and materials science due to its potential as a ligand.



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Molecular structure of **2,2'-Diamino-4,4'-bithiazole**.

Experimental Protocols

Synthesis of 2,2'-Diamino-4,4'-bithiazole

A common and effective method for the synthesis of **2,2'-Diamino-4,4'-bithiazole** involves the reaction of 1,4-dibromo-2,3-butanedione with thiourea.

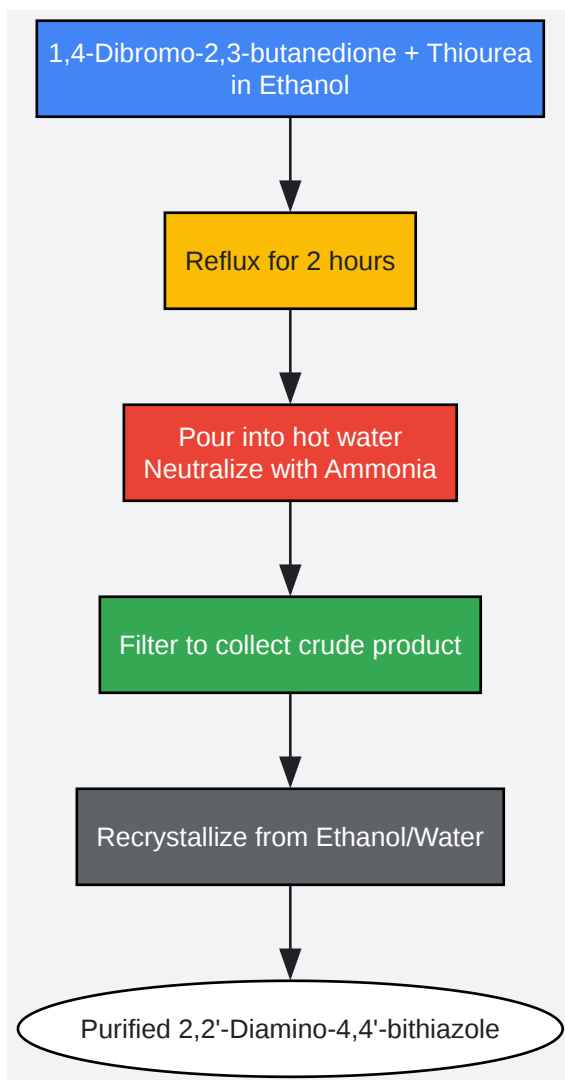
Materials:

- 1,4-Dibromo-2,3-butanedione
- Thiourea
- Ethanol

- Water
- Concentrated Ammonia

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add 1,4-dibromo-2,3-butanedione and thiourea in a 1:2 molar ratio.
- Add ethanol as a solvent and heat the mixture to reflux with stirring for approximately 2 hours.
- After the reflux period, pour the reaction mixture into hot water.
- Neutralize the mixture with concentrated ammonia, which will cause the product to precipitate.
- Collect the crude product by filtration.
- Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified **2,2'-Diamino-4,4'-bithiazole**.



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General workflow for the synthesis of **2,2'-Diamino-4,4'-bithiazole**.

Spectroscopic Data

The structural characterization of **2,2'-Diamino-4,4'-bithiazole** is typically performed using various spectroscopic techniques.

Spectroscopic Data	Observed Values
^1H NMR (DMSO- d_6)	δ 6.7 (s, 2H, thiazole-H), δ 7.1 (s, 4H, -NH $_2$)
^{13}C NMR (DMSO- d_6)	δ 101.5 (thiazole-CH), δ 148.0 (thiazole-C), δ 168.0 (thiazole-C-NH $_2$)
Mass Spectrometry (Exact Mass)	198.00338856

Note: NMR data is interpreted from spectral images and may have slight variations.

Applications

2,2'-Diamino-4,4'-bithiazole serves as a versatile building block in several areas of chemical science:

- **Coordination Chemistry:** It acts as a bidentate ligand, forming stable complexes with a variety of metal ions. These complexes are being explored for their potential in catalysis and materials science.
- **Organic Synthesis:** The molecule is a precursor for the synthesis of more complex heterocyclic systems, including polymers and macrocycles with interesting electronic and photophysical properties.
- **Materials Science:** Bithiazole-containing polymers have been investigated for their semiconducting properties, suggesting potential applications in organic electronics.

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